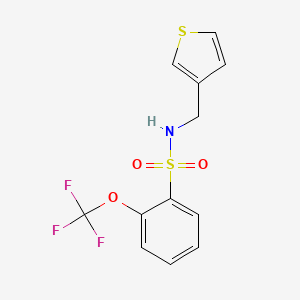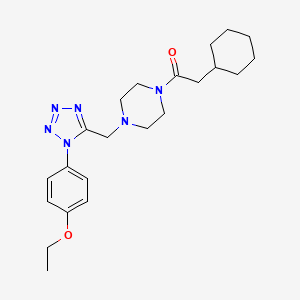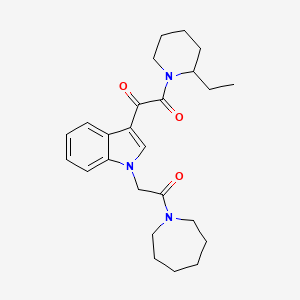
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, also known as TFP, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various applications in the field of biochemistry and pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Biochemical Evaluation
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, due to its complex molecular structure, finds application in the synthesis of compounds with significant biochemical activities. For example, derivatives of benzenesulfonamide, such as those incorporating triazole moieties, have shown to be highly effective carbonic anhydrase inhibitors. These compounds have been synthesized and evaluated for their potential in lowering intraocular pressure in glaucoma models, showcasing the therapeutic applications of benzenesulfonamide derivatives in ophthalmology (Nocentini et al., 2016).
Anticancer and Antiviral Properties
The synthesis and characterization of celecoxib derivatives, including those related to this compound, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the versatility of benzenesulfonamide derivatives in developing therapeutic agents for a range of conditions, further highlighting the compound's utility in medicinal chemistry (Küçükgüzel et al., 2013).
Inhibition of Carbonic Anhydrase Isoforms
Research into benzenesulfonamides incorporating flexible triazole moieties has underscored their potential as inhibitors of human carbonic anhydrase isoforms, which are physiologically relevant to conditions like glaucoma. These compounds exhibit low nanomolar or subnanomolar inhibitory activity against certain isoforms, providing insight into their therapeutic potential in treating diseases associated with carbonic anhydrase (Nocentini et al., 2016).
Role in Synthesis of Antimycobacterial Agents
The synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioueido)benzenesulfonamides has been explored, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the potential use of benzenesulfonamide derivatives in addressing infectious diseases, particularly tuberculosis, showcasing their broad spectrum of applicability in drug development (Ghorab et al., 2017).
Development as Nonsteroidal Progesterone Receptor Antagonists
Further, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. Their development signifies the compound's importance in creating new treatments for diseases such as uterine leiomyoma and breast cancer, marking another significant application in therapeutic development (Yamada et al., 2016).
Propiedades
IUPAC Name |
N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAJWLLMITKBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-2-(2,4-dimethylbenzenesulfonyl)-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B2700625.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

![N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2700628.png)


![2-{4-[(4-Bromophenyl)sulfonyl]piperazino}-4,6-dimethylnicotinonitrile](/img/structure/B2700637.png)
![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)


![ethyl 2-[2-[[4-methyl-5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2700642.png)

![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)